1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS No.: 2034449-80-2
Cat. No.: VC7087152
Molecular Formula: C16H17N5O
Molecular Weight: 295.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034449-80-2 |
|---|---|
| Molecular Formula | C16H17N5O |
| Molecular Weight | 295.346 |
| IUPAC Name | 1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
| Standard InChI | InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22) |
| Standard InChI Key | VKDKQADCKJSMQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazolo[1,5-a]pyrimidine core: A bicyclic system comprising a pyrazole ring fused to a pyrimidine ring, contributing to planar aromaticity and potential π-π stacking interactions.
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Urea linkage: The -NH-C(=O)-NH- group, a common pharmacophore in enzyme inhibitors, enables hydrogen bonding with biological targets .
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3-Phenylpropyl side chain: A hydrophobic substituent that may enhance membrane permeability or modulate target binding through van der Waals interactions .
The SMILES notation explicitly defines the connectivity, highlighting the urea bridge between the pyrazolo-pyrimidine system and the phenylpropyl group .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.34 g/mol |
| CAS Registry Number | 2034449-80-2 |
| Hydrogen Bond Donors | 2 (urea -NH groups) |
| Hydrogen Bond Acceptors | 5 (urea carbonyl, pyrimidine N atoms) |
The compound’s moderate molecular weight and balanced hydrophobicity (logP estimated at ~2.8) suggest favorable drug-likeness parameters, though experimental solubility data remains unavailable .
Synthetic Pathways and Challenges
While no explicit synthesis route for 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is documented, analogous pyrazolo-pyrimidine-urea derivatives typically follow multi-step protocols:
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Core formation: Condensation of aminopyrazoles with β-diketones or cyanopyridines to construct the pyrazolo[1,5-a]pyrimidine scaffold.
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Functionalization: Introduction of the urea moiety via reaction with isocyanates or carbamoyl chlorides.
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Side-chain incorporation: Alkylation or coupling reactions to attach the 3-phenylpropyl group.
A critical challenge lies in regioselectivity during pyrazolo-pyrimidine synthesis, as competing pathways may yield undesired isomers . Microwave-assisted synthesis or catalytic methods could enhance yield and purity, though these approaches require validation for this specific compound.
Future Research Directions
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Target identification: Computational docking studies against kinase libraries (e.g., EGFR, VEGFR) could prioritize experimental targets.
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SAR optimization: Systematic variation of the phenylpropyl chain length and urea substituents may enhance potency or selectivity.
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ADMET profiling: In vitro assays for cytochrome P450 inhibition, plasma stability, and Caco-2 permeability would clarify developmental viability.
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